6,7-Isoquinolinediol, 1-methyl-

Description

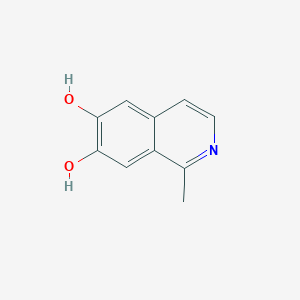

Structure

3D Structure

Properties

IUPAC Name |

1-methylisoquinoline-6,7-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h2-5,12-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJMCJIZYGTPMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=CC(=C(C=C12)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333161 | |

| Record name | 6,7-Isoquinolinediol, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123438-49-3 | |

| Record name | 6,7-Isoquinolinediol, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 6,7 Isoquinolinediol and Its Precursors/derivatives

Conventional Synthetic Routes to the Isoquinoline (B145761) Core

Traditional methods for isoquinoline synthesis remain fundamental in accessing the 1-methyl-6,7-isoquinolinediol framework. These reactions typically involve the cyclization of a substituted phenethylamine (B48288) derivative.

The Pictet-Spengler reaction is a prominent method for the synthesis of tetrahydroisoquinolines. wikipedia.orgnumberanalytics.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnumberanalytics.com For the synthesis of 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (Salsolinol), the direct precursor to 1-methyl-6,7-isoquinolinediol, the Pictet-Spengler reaction is a key strategy.

This reaction can be carried out non-enantioselectively by reacting dopamine (B1211576) with acetaldehyde (B116499), which produces a racemic mixture of (R)- and (S)-salsolinol. wikipedia.orgnih.gov The reaction is driven by the electrophilicity of the iminium ion formed under acidic conditions. wikipedia.org While traditionally requiring strong acid and heat, milder conditions have also been developed. wikipedia.org The biosynthesis of Salsolinol (B1200041) also proceeds via a Pictet-Spengler reaction. wikipedia.org

| Reactants | Catalyst/Conditions | Product | Reference(s) |

| Dopamine, Acetaldehyde | Acidic conditions | (R/S)-Salsolinol | wikipedia.orgnih.gov |

| N-carbamoyl-β-arylethylamines, Aldehydes | Asymmetric counteranion-directed catalysis | Enantioenriched Tetrahydroisoquinolines | acs.org |

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org

A key intermediate for obtaining 1-methyl-6,7-isoquinolinediol is 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575). sigmaaldrich.comnih.gov This intermediate is synthesized via the Bischler-Napieralski reaction from N-acetyl-3,4-dimethoxyphenethylamine. The reaction is typically carried out in a suitable solvent under reflux conditions with a dehydrating agent. For example, the synthesis of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline was achieved by refluxing the corresponding amide with POCl₃ in 1,2-dichloroethane (B1671644) for one hour, yielding the product in 80% yield. mdpi.comdoaj.org

| Starting Material | Reagent(s) | Product | Yield | Reference(s) |

| 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide | POCl₃, 1,2-dichloroethane | 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline | 80% | mdpi.comdoaj.org |

| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | POCl₃ | 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | - | wikipedia.org |

| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | P₂O₅ | Mixture of 7-methoxy- and 6-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | - | wikipedia.org |

The hydroxyl groups at the C-6 and C-7 positions are often introduced by using a starting material that already contains these functionalities or their protected forms. The Pictet-Spengler reaction using dopamine directly yields the 6,7-dihydroxy substitution pattern. wikipedia.org

Alternatively, a common strategy involves the use of methoxy-substituted precursors, such as 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, followed by demethylation to reveal the hydroxyl groups. This approach is advantageous as the methoxy (B1213986) groups can be more stable under certain reaction conditions. The demethylation can be achieved using various reagents, such as strong acids (e.g., HBr) or Lewis acids.

Enantioselective Synthesis of Chiral Analogues

The synthesis of specific enantiomers of 1-methyl-6,7-isoquinolinediol analogues, particularly Salsolinol, is of great interest due to their differing biological activities. wikipedia.org

Enzymatic Synthesis: A key development in this area is the identification of Salsolinol synthase, an enzyme that catalyzes the stereoselective formation of (R)-Salsolinol from dopamine and acetaldehyde. nih.govacs.org This biocatalytic approach offers a direct route to the (R)-enantiomer.

Asymmetric Catalysis: Significant progress has been made in catalytic asymmetric Pictet-Spengler reactions. For instance, an asymmetric counteranion-directed catalysis (ACDC) approach has been developed for the synthesis of enantioenriched tetrahydroisoquinolines from N-carbamoyl-β-arylethylamines and various aldehydes. acs.org This method allows for high enantioselectivity (e.g., 99:1 er for Salsolidine) and can be performed on a gram scale with catalyst recovery. acs.org

A diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved through a combination of the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization, highlighting another route to chiral isoquinoline derivatives. mdpi.com

Synthesis of Functionalized Derivatives and Analogues of 1-Methyl-6,7-isoquinolinediol

The isoquinoline scaffold allows for extensive functionalization at various positions. Recent research has focused on developing new methods to introduce a wide range of substituents.

For example, a palladium-catalyzed tandem allylation and intramolecular amination of benzylamine (B48309) with allyl acetate (B1210297) can afford a 3-methylisoquinoline (B74773) scaffold. nih.gov Additionally, Rh(III)-catalyzed [4+2]-annulation of benzamides with internal acetylenes containing α-CF₃-α-amino carboxylates has been used to synthesize functionalized isoquinolone derivatives. mdpi.com

The synthesis of tricyclic isoquinoline derivatives has been achieved through the [2+3] cycloaddition of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline with dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.com Furthermore, a hydride transfer-initiated method has been developed for the construction of 3-(2-aminomethyl)aryl quinolines from N-isoquinolinium salts, demonstrating a deconstructive-reconstructive approach to functionalized quinolines from isoquinoline derivatives. rsc.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Palladium-catalyzed tandem reaction | Benzylamine, Allyl acetate | Palladium catalyst | 3-Methylisoquinoline scaffold | nih.gov |

| Rh(III)-catalyzed [4+2]-annulation | Benzamides, Internal acetylenes with α-CF₃-α-amino carboxylates | [Cp*RhCl₂]₂ | Functionalized isoquinolones | mdpi.com |

| [2+3] Cycloaddition | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline, DMAD | - | Tricyclic isoquinoline derivatives | mdpi.com |

| Hydride transfer-initiated construction | N-isoquinolinium salts, 2-aminobenzaldehydes | Transition metal catalyst-free | 3-(2-Aminomethyl)aryl quinolines | rsc.org |

Development of Green Chemistry Approaches in Isoquinoline Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. mdpi.comresearchgate.net For isoquinoline synthesis, this includes the use of microwave-assisted reactions, which can significantly reduce reaction times and solvent usage. mdpi.com Biocatalysis, as seen with Salsolinol synthase, represents a key green approach, offering high selectivity under mild conditions. acs.org The use of more sustainable solvents and catalysts is also an active area of research. For example, some Pictet-Spengler reactions have been shown to work in aprotic media, sometimes even without an acid catalyst. wikipedia.org

Chemical Reactivity and Transformation of 1 Methyl 6,7 Isoquinolinediol and Its Analogues

Oxidation Chemistry and Formation of Reactive Intermediates

The catechol moiety of 1-methyl-6,7-isoquinolinediol is susceptible to oxidation, leading to the formation of highly reactive intermediates such as quinones and quinone methides. These species are implicated in both biological activities and synthetic transformations.

The enzymatic oxidation of phenolic compounds, including those with structures analogous to 1-methyl-6,7-isoquinolinediol, can lead to the formation of o-quinone methides. These reactive intermediates are involved in the biosynthesis of numerous natural products. nih.gov The proposed biosynthetic pathway for the formation of o-quinone methides often involves the enzymatic hydroxylation of a benzylic C-H bond of an o-cresol (B1677501) precursor. nih.gov This is followed by the loss of water to generate the o-quinone methide under mild, intracellular conditions. nih.gov

Nature employs enzymes, such as α-ketoglutarate-dependent non-heme iron enzymes, to selectively hydroxylate benzylic C-H bonds, which can lead to the formation of a benzylic alcohol. nih.gov Under aqueous conditions, this alcohol can exist in equilibrium with the corresponding o-quinone methide. nih.gov This enzymatic strategy provides a chemoselective method for generating these reactive species under mild conditions, which can then be intercepted by nucleophiles or dienophiles in one-pot chemoenzymatic cascade reactions. nih.gov This allows for the conversion of benzylic C-H bonds into C-C, C-N, C-O, and C-S bonds. nih.gov

Quinone methides are electrophilic in nature and are known to alkylate cellular macromolecules. researchgate.net Their formation is a key step in the biosynthesis of complex polymers like lignin (B12514952) and melanin. researchgate.net

While specific electrochemical oxidation studies on 1-methyl-6,7-isoquinolinediol are not extensively documented in the provided search results, research on analogous heterocyclic systems provides insights into potential oxidation pathways. For instance, the electrochemical oxidation of certain 1,4,5,6-tetrahydropyridine derivatives has been shown to readily lead to the corresponding 1,4-dihydropyridines. researchgate.net This suggests that the isoquinoline (B145761) core of 1-methyl-6,7-isoquinolinediol could undergo similar electrochemical oxidation processes.

Reduction Reactions of the Isoquinoline Core

The synthesis of the tetrahydroisoquinoline core, a key structural feature of 1-methyl-6,7-isoquinolinediol, often involves reduction reactions. Classical synthetic methods such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt cyclizations are pivotal in constructing the isoquinoline skeleton. mdpi.com The Bischler-Napieralski and Pomeranz-Fritsch-Bobbitt methods, in particular, typically involve a cyclization step followed by a reduction of the resulting imine or enamine intermediate to afford the saturated heterocyclic ring. mdpi.com For example, in the synthesis of (S)-(+)-laudanosine, a benzylisoquinoline alkaloid, an intermediate aminoacetal is converted to the final product through Pomeranz-Fritsch cyclization and ionic hydrogenation. mdpi.com

Derivatization Strategies at Hydroxyl and Nitrogen Centers (e.g., Alkylation, Acylation)

The hydroxyl and secondary amine groups of 1-methyl-6,7-isoquinolinediol and its analogues are amenable to various derivatization reactions, including alkylation and acylation. These modifications are often employed to modulate the compound's physicochemical properties and biological activity. For instance, in the synthesis of (S)-(+)-laudanosine, N-alkylation of a primary amine precursor with 2,2-diethoxyethylbromide is a key step, followed by N-methylation. mdpi.com

The reactivity of the methyl group at the C-1 position of the isoquinoline ring can also be exploited. For example, 1-methylisoquinoline (B155361) reacts with various electrophiles, leading to the synthesis of more complex heterocyclic systems. researchgate.net

Formation of Salt Forms and their Implications for Research Applications (e.g., Hydrobromides, Hydrochlorides)

Due to the basic nature of the nitrogen atom in the isoquinoline ring, 1-methyl-6,7-isoquinolinediol and its analogues can readily form salts with various acids. The hydrobromide and hydrochloride salts are common forms used in research. cymitquimica.comfishersci.com These salt forms generally exhibit improved stability, crystallinity, and aqueous solubility compared to the free base, which facilitates their handling, storage, and use in experimental settings. cymitquimica.comfishersci.com For example, 1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrobromide is commercially available as a stable, crystalline solid. fishersci.com The use of salt forms is crucial for ensuring accurate dosing and obtaining reproducible results in biological assays and other research applications.

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 6,7 Isoquinolinediol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-methyl-6,7-isoquinolinediol in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

¹H and ¹³C NMR Spectra: While specific experimental spectra for the fully aromatized 1-methyl-6,7-isoquinolinediol are not widely published, data from its reduced precursor, salsolinol (B1200041) (1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol), and related aromatic isoquinolines allow for a reliable prediction of its chemical shifts. chemicalbook.com The aromatization of the heterocyclic ring is expected to significantly shift the signals of the protons and carbons at positions 3 and 4 to a lower field (higher ppm) and induce characteristic aromatic coupling constants.

The ¹H NMR spectrum would feature distinct signals for the aromatic protons and the methyl group. The protons at H-5 and H-8 on the phenolic ring would appear as singlets, while the protons at H-3 and H-4 on the pyridine (B92270) ring would likely appear as doublets due to coupling with each other. The methyl group at C-1 would be a sharp singlet.

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbons bearing hydroxyl groups (C-6 and C-7) would resonate at a lower field compared to the other aromatic carbons due to the deshielding effect of the oxygen atoms. The methyl carbon would appear at a high field (low ppm). Predicted ¹³C NMR data for the related compound salsolinol is available in the Human Metabolome Database.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Methyl-6,7-isoquinolinediol

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~158 |

| 1-CH₃ | ~2.7 | ~22 |

| 3 | ~7.5 (d) | ~120 |

| 4 | ~8.2 (d) | ~140 |

| 4a | - | ~125 |

| 5 | ~7.2 (s) | ~112 |

| 6 | - | ~145 |

| 7 | - | ~144 |

| 8 | ~7.0 (s) | ~115 |

| 8a | - | ~128 |

| Note: These are estimated values based on data from related isoquinoline (B145761) and salsolinol compounds. Actual values may vary. 'd' denotes a doublet, 's' denotes a singlet. |

2D NMR Techniques: To unambiguously assign these signals and confirm the connectivity, several 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. libretexts.org For 1-methyl-6,7-isoquinolinediol, a key cross-peak would be observed between the H-3 and H-4 protons, confirming their adjacent positions on the pyridine ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C, one-bond J-coupling). libretexts.org It allows for the direct assignment of a carbon signal based on its attached proton. For example, the proton signal at ~7.2 ppm would correlate with the carbon signal at ~112 ppm, assigning them to H-5 and C-5, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). nih.gov It is crucial for identifying quaternary carbons (those without attached protons) and piecing together the molecular fragments. Key HMBC correlations would include the protons of the methyl group (1-CH₃) to C-1 and C-8a, and the H-5 proton to C-4, C-6, and C-8a.

Together, these 1D and 2D NMR techniques provide a comprehensive and definitive structural assignment of 1-methyl-6,7-isoquinolinediol. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This allows for the unambiguous confirmation of the molecular formula.

For 1-methyl-6,7-isoquinolinediol, the neutral molecular formula is C₁₀H₉NO₂. The calculated exact mass (monoisotopic mass) for the protonated molecule [M+H]⁺, C₁₀H₁₀NO₂⁺, is 176.0706 Da. HRMS analysis would be expected to yield an experimental m/z value that matches this calculated mass with very low error (typically < 5 ppm), thus confirming the molecular formula.

In addition to the molecular ion, mass spectrometry provides information about the molecule's structure through its fragmentation pattern. In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce product ions. While specific data for the aromatic compound is limited, data from its tetrahydro- derivative, salsolinol ([M+H]⁺ at m/z 180.1), shows a characteristic major product ion at m/z 145.1. nih.govresearchgate.net This corresponds to the loss of a C₂H₅N fragment from the heterocyclic ring. For the aromatic 1-methyl-6,7-isoquinolinediol, a more stable molecular ion would be expected due to the aromatic system. Common fragmentation pathways would likely involve the loss of small neutral molecules like CO or HCN, and cleavage of the methyl group.

Interactive Data Table: HRMS Data for 1-Methyl-6,7-isoquinolinediol

| Parameter | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Calculated Exact Mass [M+H]⁺ | 176.0706 Da |

| Calculated Exact Mass [M-H]⁻ | 174.0560 Da |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound, as different bonds and groups vibrate at characteristic frequencies. IR and Raman spectroscopy are complementary; some vibrations that are strong in IR may be weak in Raman, and vice versa. nih.gov

For 1-methyl-6,7-isoquinolinediol, the key functional groups are the hydroxyl (-OH) groups, the aromatic rings (both benzene (B151609) and pyridine moieties), and the methyl (-CH₃) group.

O-H Vibrations: The stretching vibrations of the hydroxyl groups are expected to produce a broad and strong absorption band in the IR spectrum, typically in the region of 3500-3200 cm⁻¹. The exact position and shape depend on the extent of intermolecular hydrogen bonding in the sample.

C-H Vibrations: Aromatic C-H stretching vibrations typically appear in the IR spectrum as multiple weak to medium bands in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl group will be observed between 3000-2850 cm⁻¹.

C=C and C=N Vibrations: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic isoquinoline ring system give rise to several sharp, medium-to-strong intensity bands in the 1650-1450 cm⁻¹ region. These are often highly characteristic and useful for fingerprinting the molecule. Current time information in Bangalore, IN.

C-O Vibrations: The C-O stretching of the phenolic hydroxyl groups will produce a strong band in the IR spectrum, typically around 1250-1200 cm⁻¹.

Raman spectroscopy would also be valuable. The aromatic ring vibrations are often strong and sharp in the Raman spectrum, providing a clear fingerprint of the isoquinoline core. rsc.org

Interactive Data Table: Expected Characteristic Vibrational Frequencies for 1-Methyl-6,7-isoquinolinediol

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| O-H stretch | Phenol | 3500-3200 | Strong, Broad | Weak |

| C-H stretch | Aromatic | 3100-3000 | Medium | Strong |

| C-H stretch | Methyl | 3000-2850 | Medium | Medium |

| C=C / C=N stretch | Aromatic Ring | 1650-1450 | Medium-Strong | Strong |

| O-H bend | Phenol | 1410-1310 | Medium | Weak |

| C-O stretch | Phenol | 1260-1180 | Strong | Medium |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediate Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. libretexts.org This method is particularly relevant for 1-methyl-6,7-isoquinolinediol due to the potential for its catechol moiety to undergo oxidation, forming radical intermediates that are implicated in its neurotoxic effects. nih.govnih.gov

The oxidation of a catechol, such as the 6,7-dihydroxy portion of the molecule, proceeds via a one-electron oxidation to form a semiquinone radical intermediate, followed by a second one-electron oxidation to form a quinone. ESR spectroscopy can detect the transient semiquinone radical. nih.gov

The ESR spectrum provides two key pieces of information:

g-factor: This is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron.

Hyperfine Splitting: The unpaired electron's spin couples with the spins of nearby magnetic nuclei (like ¹H), splitting the ESR signal into multiple lines. The pattern and magnitude of this splitting provide a map of the electron's delocalization across the molecule.

For the semiquinone radical of 1-methyl-6,7-isoquinolinediol, the unpaired electron would be delocalized across the phenolic ring and the two oxygen atoms. Hyperfine splitting would primarily arise from coupling to the protons at positions 5 and 8, and potentially smaller couplings to the methyl protons and the protons at H-4. Analysis of this splitting pattern would confirm the identity of the radical intermediate and provide insight into its electronic structure. Studies on the related N-methyl-(R)salsolinol have confirmed the production of hydroxyl radicals during its oxidation, a process that could be monitored by ESR spin-trapping techniques. nih.gov

X-ray Crystallography for Solid-State Conformation Determination (if applicable to specific derivatives)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. It provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

While a crystal structure for 1-methyl-6,7-isoquinolinediol itself is not publicly available, the technique is highly applicable to its derivatives. Crystal structures for several related isoquinoline compounds have been determined, providing valuable structural insights into this class of molecules. mdpi.com

If a suitable single crystal of 1-methyl-6,7-isoquinolinediol or a derivative could be grown, X-ray diffraction analysis would unequivocally confirm its molecular structure. Key findings would include:

Planarity: Confirmation of the planarity of the aromatic isoquinoline ring system.

Bond Parameters: Precise measurements of the C-C, C-N, C-O, and C-H bond lengths and angles, which can be compared with theoretical models.

Intermolecular Interactions: Crucially, it would reveal how the molecules pack in the crystal lattice. This would detail the hydrogen bonding network formed by the two hydroxyl groups, which is critical for understanding the compound's physical properties, such as melting point and solubility.

The successful crystallographic analysis of a derivative like (R)-(–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid demonstrates the feasibility and power of this technique for establishing the absolute configuration and solid-state structure of complex isoquinolines. mdpi.com

Theoretical and Computational Chemistry of 1 Methyl 6,7 Isoquinolinediol and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 1-methyl-6,7-isoquinolinediol. nih.govnih.gov DFT methods are based on the principle that the total energy of a system is a functional of its electron density. nih.gov By solving the Kohn-Sham equations, DFT can provide accurate predictions of various molecular properties. nih.gov

These calculations are instrumental in determining optimized molecular geometries, including bond lengths and angles, as well as electronic properties such as the distribution of electron density and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. acs.org A larger gap suggests higher stability, while a smaller gap indicates greater reactivity.

For 1-methyl-6,7-isoquinolinediol, DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack, shedding light on its metabolic fate and potential interactions with biological targets. The calculated electronic properties, such as electrostatic potential maps, reveal the distribution of charge within the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to its biological function.

While specific DFT studies focusing solely on 1-methyl-6,7-isoquinolinediol are not extensively detailed in the public domain, the principles are widely applied to similar molecules. For instance, DFT has been used to study the electronic structure of other isoquinoline (B145761) derivatives, providing insights that are transferable to salsolinol (B1200041). wikipedia.org These studies help in understanding how substituents on the isoquinoline core influence the electronic properties and, consequently, the reactivity of the molecule.

Table 1: Representative Data from DFT Calculations on Related Molecules

| Property | Description | Typical Application to 1-Methyl-6,7-isoquinolinediol |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Predicts chemical reactivity and kinetic stability. |

| Mulliken Charges | Distribution of atomic charges in the molecule. | Identifies potential sites for electrostatic interactions. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and interactions in a biological environment. |

This table is illustrative and based on general principles of DFT applied to organic molecules.

Molecular Dynamics Simulations of Compound Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between 1-methyl-6,7-isoquinolinediol and biological macromolecules, such as proteins and nucleic acids. nih.govnih.gov These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational changes and binding stability of the ligand-receptor complex. nih.gov

MD simulations have been instrumental in understanding the interaction of salsolinol with key biological targets. For example, simulations have been performed to study the binding of (S)-salsolinol to the µ-opioid receptor. These studies revealed that (S)-salsolinol forms stable interactions within the receptor's binding site. researchgate.net Similarly, MD simulations of (S)-salsolinol with a homology model of the human dopamine (B1211576) D2 receptor have shown that the ligand remains stably bound in the binding pocket over the course of the simulation (e.g., 200 nanoseconds), with ligand root-mean-square deviation (RMSD) fluctuations not exceeding 2 Å. researchgate.net This stability suggests a strong and persistent interaction.

These simulations can also identify the specific amino acid residues that are crucial for the interaction. For instance, hydrogen bonds and hydrophobic interactions are key contributors to the binding affinity and specificity of salsolinol for its receptors. researchgate.net By analyzing the trajectories of the ligand and protein over time, researchers can map out the key intermolecular forces that govern the binding event. mdpi.com

Table 2: Key Findings from Molecular Dynamics Simulations of 1-Methyl-6,7-isoquinolinediol

| Biological Target | Key Findings | Reference |

| µ-Opioid Receptor | (S)-salsolinol forms stable interactions within the binding site. | researchgate.net |

| Dopamine D2 Receptor | (S)-salsolinol maintains a stable position in the binding cavity throughout the simulation, with minimal fluctuation. | researchgate.net |

| α-Synuclein | Salsolinol interacts with α-synuclein, stabilizing its monomeric state and inhibiting fibrillation under oxidative conditions. | nih.gov |

In Silico Docking Studies for Predictive Biological Target Identification

In silico docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to predict the binding affinity and mode of interaction.

For 1-methyl-6,7-isoquinolinediol, docking studies have been crucial in identifying and characterizing its interactions with various receptors. Docking analyses have shown that the enantiomers of salsolinol can interact differently with the dopamine D2 receptor. For example, (S)-salsolinol is predicted to form a salt bridge with Asp106 and a hydrogen bond with Ser193 in the orthosteric binding site, interactions that are also characteristic of dopamine binding. In contrast, (R)-salsolinol is predicted to interact with His393. These distinct binding modes can explain the different biological activities of the two enantiomers.

The scoring functions used in docking programs provide an estimate of the binding free energy, allowing for the ranking of different poses and even different ligands. These predictions, while not always perfectly correlated with experimental binding affinities, provide valuable hypotheses that can be tested experimentally.

Table 3: Predicted Interactions of 1-Methyl-6,7-isoquinolinediol Enantiomers with the Dopamine D2 Receptor from Docking Studies

| Enantiomer | Key Interacting Residues | Type of Interaction | Reference |

| (S)-Salsolinol | Asp106, Ser193, Phe390 | Salt bridge, Hydrogen bond, CH-π stacking | |

| (R)-Salsolinol | His393, Phe390 | Hydrogen bond, CH-π stacking |

Potential Energy Surface Analysis for Conformational Landscape Exploration

Potential energy surface (PES) analysis is a theoretical method used to explore the conformational landscape of a molecule. The PES represents the energy of a molecule as a function of its geometry. By mapping the PES, researchers can identify the stable conformers (local minima), transition states (saddle points), and the energy barriers between them.

For a flexible molecule like 1-methyl-6,7-isoquinolinediol, which has a non-planar tetrahydroisoquinoline ring, multiple low-energy conformations can exist. The specific conformation adopted by the molecule can significantly influence its ability to bind to a receptor. Computational studies, such as those involving the semi-empirical PM3 method and the ONIOM hybrid method, have been used to model the different conformations of salsolinol and its derivatives.

These studies have considered different orientations of the substituents on the isoquinoline ring system. For example, in the context of forming inclusion complexes with cyclodextrins, cis- and trans- orientations of the nitrogen atom relative to the cyclodextrin (B1172386) cavity have been investigated. The calculated stabilization energies for these different conformers and orientations can be correlated with experimental observations, such as the migration times in capillary electrophoresis.

Mechanistic Investigations of Biological Activities of 1 Methyl 6,7 Isoquinolinediol in Pre Clinical Research Models

Receptor Binding and Ligand Activity Profiling

The interaction of 1-methyl-6,7-isoquinolinediol and related structures with neurotransmitter receptors is a key aspect of their pharmacological profile.

Dopamine (B1211576) D3 Receptor:

The dopamine D3 receptor is a significant target in the central nervous system for treating various neurological disorders. mdpi.com A series of analogs featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) unit, structurally related to 1-methyl-6,7-isoquinolinediol, have been synthesized and evaluated for their affinity at dopamine receptors. nih.govnih.gov These compounds generally exhibit strong affinity and high selectivity for the D3 receptor over D1 and D2 receptors. nih.govnih.gov Docking studies have revealed that the arylamine portion of these molecules binds to the orthosteric binding pocket of the D3 receptor. nih.govnih.gov The selectivity for the D3 receptor over the D2 receptor is attributed to strong interactions between the arylamide "tail" of the ligands and the extracellular loop 2 (ECL2) of the D3 receptor, an interaction absent in the D2 receptor. nih.govnih.gov The presence of a hydroxyl group at the 7-position, as seen in the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif, contributes to a higher D3 receptor affinity through additional hydrogen bonding with Ser192 in the orthosteric binding site. nih.govnih.gov

β₂-Adrenergic Receptor for Related Structures:

While direct binding data for 1-methyl-6,7-isoquinolinediol at the β₂-adrenergic receptor is not specified, studies on related G protein-coupled receptors (GPCRs) provide insights into potential interactions. The β₂-adrenergic receptor is involved in numerous physiological processes, and its stimulation leads to the activation of adenylyl cyclase and the production of cAMP. nih.gov The expression levels of β₂-adrenergic receptors have been shown to define the phenotype of different human breast cell lines. nih.gov Pharmacoinformatics and machine learning approaches have been employed to screen for modulators of both β1- and β2-adrenergic receptors, identifying key structural features for binding. nih.gov For example, hydrophobic interactions and hydrogen bonding with specific residues like His296 and Asp300 are crucial for ligand binding to the β2-AR. nih.gov

Modulation of Cellular Pathways in In Vitro Systems

The biological effects of 1-methyl-6,7-isoquinolinediol are mediated through its influence on various cellular signaling pathways.

Mechanisms of Antioxidant Activity in Cellular Models

Antioxidants can protect against cellular damage by directly scavenging free radicals or by modulating cellular antioxidant defense mechanisms. nih.govresearchgate.net The antioxidant properties of compounds are often evaluated in cellular models by their ability to mitigate oxidative stress induced by agents like hydrogen peroxide (H₂O₂). nih.gov The mechanisms of antioxidant action can involve the donation of a hydrogen atom or a single electron to neutralize reactive oxygen species (ROS). researchgate.net Furthermore, some compounds can enhance the expression and activity of intracellular antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). nih.gov For instance, certain natural compounds have been shown to up-regulate MnSOD, providing a long-term antioxidant effect. nih.gov

Elucidation of Anti-inflammatory Pathways in Cell Lines

Inflammation is a complex biological response involving various cell types and signaling molecules. nih.gov The nuclear factor-κB (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes. nih.govmdpi.com In vitro studies using cell lines like BV2 microglia are common for investigating the anti-inflammatory effects of chemical compounds. nih.gov For example, certain isoquinoline-1-carboxamide (B73039) derivatives have been shown to suppress the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated BV2 cells. nih.gov The mechanism of action often involves the inhibition of the NF-κB pathway, sometimes through the modulation of upstream mitogen-activated protein kinases (MAPKs). nih.gov Some compounds can also promote the production of the anti-inflammatory cytokine IL-10. nih.gov

Neuroprotective Mechanisms against Oxidative Stress and Neuronal Cell Death in Models such as SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neuroprotective effects against various neurotoxic insults, including oxidative stress. nih.govmdpi.comfrontiersin.org Oxidative stress, induced by agents like H₂O₂ or the neurotoxin MPTP, can lead to neuronal cell death. nih.gov Neuroprotective compounds are evaluated for their ability to enhance cell viability and counteract the toxic effects. nih.govmdpi.com The mechanisms of neuroprotection often involve the inhibition of signaling pathways that lead to apoptosis, such as the MAPK pathways (ERK, JNK, and p38). mdpi.com For example, some enzymatic hydrolyzates have been shown to protect SH-SY5Y cells from H₂O₂-induced oxidative stress by significantly inhibiting the phosphorylation of JNK, ERK, and p38. mdpi.com

Cellular Survival and Apoptosis Pathway Studies in Specific Cell Lines

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is implicated in diseases like cancer. nih.govnih.gov The apoptotic process is regulated by a complex interplay of pro- and anti-apoptotic proteins, and it can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.gov

In the context of the SH-SY5Y human neuroblastoma cell line, certain isoquinoline (B145761) derivatives have been shown to induce apoptosis. nih.gov For example, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine (H-7), a protein kinase inhibitor, induces apoptosis in SH-SY5Y cells, characterized by DNA fragmentation and chromatin condensation. nih.gov This effect was found to be dependent on the tumor suppressor protein p53, as H-7 treatment led to a significant nuclear accumulation of p53. nih.gov Cell lines with a mutated p53 gene were resistant to the cytotoxic effects of H-7, highlighting the importance of this pathway. nih.gov The induction of apoptosis is a key mechanism by which some anticancer agents exert their effects, often involving the generation of DNA damage and the activation of cell cycle arrest. mdpi.com

Structure-Activity Relationship (SAR) Studies Focused on Mechanistic Effects

The structure-activity relationship (SAR) of 1-methyl-6,7-isoquinolinediol and its analogs is crucial for understanding the structural features that govern their biological activities. While direct and extensive SAR studies on 1-methyl-6,7-isoquinolinediol are limited, research on a variety of structurally related isoquinoline derivatives provides significant insights into the mechanistic effects of this compound class. These studies have primarily focused on the inhibition of key enzymes such as monoamine oxidase (MAO) and the components of the mitochondrial respiratory chain.

A significant body of research has demonstrated that the oxidation state of the isoquinoline core and the nature of its substituents are critical determinants of biological activity. Notably, the fully aromatic, quaternized isoquinolinium scaffold, as seen in 1-methyl-6,7-isoquinolinediol, often exhibits greater potency in various biological assays compared to its reduced tetrahydroisoquinoline counterparts.

Inhibition of Monoamine Oxidase (MAO)

A series of isoquinolines, N-methyl-1,2-dihydroisoquinolines, N-methyl-1,2,3,4-tetrahydroisoquinolines, 1,2,3,4-tetrahydroisoquinolines, and N-methylisoquinolinium ions have been evaluated as inhibitors of monoamine oxidases A and B. nih.gov Generally, these compounds act as reversible and time-independent MAO inhibitors, with many showing a preference for MAO-A. nih.gov

Within this class of compounds, the N-methylisoquinolinium ions have been identified as the most potent inhibitors of MAO-A. nih.gov For instance, the N-methyl-6-methoxyisoquinolinium ion has been reported as a potent, competitive inhibitor of MAO-A with an IC50 value of 0.81 microM. nih.gov The presence of a positive charge on the nitrogen atom appears to be a key feature for enhanced inhibitory activity.

The following table summarizes the MAO inhibitory activity of selected isoquinoline derivatives, highlighting the importance of the isoquinolinium core and substitution patterns.

| Compound | MAO-A Inhibition (IC50, µM) | MAO-B Inhibition (IC50, µM) | Selectivity for MAO-A |

| N-methyl-6-methoxyisoquinolinium ion | 0.81 | >1000 | High |

| Isoquinoline | >1000 | >1000 | - |

| 1,2,3,4-Tetrahydroisoquinoline (B50084) | >1000 | >1000 | - |

Data sourced from a study on the inhibition of monoamine oxidase by isoquinoline derivatives. nih.gov

Inhibition of Mitochondrial Respiration

The effects of isoquinoline derivatives on mitochondrial function have also been a significant area of investigation. Research has shown that these compounds can inhibit the mitochondrial respiratory chain, particularly at Complex I.

Qualitative SAR studies have revealed that isoquinolinium cations are more potent inhibitors of mitochondrial respiration than the corresponding neutral isoquinolines. nih.gov These, in turn, are more active than their dihydroisoquinoline and 1,2,3,4-tetrahydroisoquinoline analogs. nih.gov This suggests that the positive charge and aromaticity of the isoquinolinium ring system are advantageous for this activity. Furthermore, lipophilicity has been identified as an important factor for the inhibition of Complex I. nih.gov

While a broad range of isoquinoline derivatives have been studied, a clear-cut SAR has been challenging to establish across different structural classes. nih.gov However, the inhibitory potency of several derivatives against mitochondrial Complex I has been quantified, as shown in the table below.

| Compound | Complex I Inhibition (IC50, mM) |

| N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline | 0.36 |

| 6-methoxy-1,2,3,4-tetrahydroisoquinoline | 0.38 |

| 1-methyl-4-phenylpyridinium ion (MPP+) | 4.1 |

| 1,2,3,4-Tetrahydroisoquinoline | ~22 |

Data from a study on the inhibition of complex I by isoquinoline derivatives. nih.gov

Although 1-methyl-6,7-isoquinolinediol itself is not listed in this specific study, the data suggests that the core isoquinoline structure is a key pharmacophore for Complex I inhibition. The higher potency of the N-methylated and methoxy-substituted tetrahydroisoquinolines compared to the unsubstituted parent compound indicates that substitutions at these positions can significantly modulate activity. nih.gov

Biosynthesis of Endogenous 1 Methyl 6,7 Isoquinolinediol Analogues

Endogenous Formation Pathways (e.g., Condensation of Dopamine (B1211576) with Acetaldehyde)

The primary pathway for the endogenous formation of 1-methyl-6,7-isoquinolinediol analogues is the Pictet-Spengler condensation reaction. This reaction involves the cyclization of a β-arylethylamine, like dopamine, with an aldehyde or ketone. In the specific case of forming the direct precursor to 6,7-Isoquinolinediol, 1-methyl-, dopamine condenses with acetaldehyde (B116499). researchgate.net This condensation leads to the formation of 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, a compound commonly known as salsolinol (B1200041). nih.gov

The biosynthesis of isoquinoline (B145761) alkaloids more broadly begins with the amino acid tyrosine. nih.gov Tyrosine is converted to L-DOPA, which is then decarboxylated to yield dopamine. nih.gov This dopamine molecule serves as the crucial precursor that condenses with aldehydes. While the condensation with 4-hydroxyphenylacetaldehyde (derived from tyrosine) leads to the central benzylisoquinoline alkaloid precursor (S)-norcoclaurine, the reaction with acetaldehyde gives rise to the simple isoquinoline, salsolinol. researchgate.net Acetaldehyde itself can be generated in the brain from the metabolism of ethanol, primarily by the enzyme catalase. researchgate.net

Role of Enzymatic and Non-Enzymatic Condensation Mechanisms

The condensation of dopamine and acetaldehyde to form salsolinol can occur through both non-enzymatic and enzymatic processes. researchgate.net

Non-Enzymatic Condensation: The Pictet-Spengler reaction can proceed spontaneously under physiological conditions, without the need for an enzyme. This non-enzymatic condensation between dopamine and acetaldehyde readily forms salsolinol. researchgate.net

Enzymatic Condensation: In plant biochemistry, the enzyme Norcoclaurine Synthase (NCS) is well-known for catalyzing the stereoselective Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the first committed step in benzylisoquinoline alkaloid biosynthesis. researchgate.netnih.gov While a specific mammalian enzyme for salsolinol synthesis from dopamine and acetaldehyde is not as clearly defined as plant NCS, evidence suggests that enzymatic activity can facilitate this reaction. Some studies propose that enzymes with NCS-like activity may exist or that other enzymes could promiscuously catalyze the reaction. The enzyme-catalyzed reaction is noted for its stereoselectivity, producing specific enantiomers (e.g., (R)- or (S)-salsolinol), which have different biological activities. researchgate.net Aromatic L-amino acid decarboxylases (AADCs), which require pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor, are crucial enzymes in the upstream synthesis of dopamine from tyrosine and are found in a wide variety of organisms. nih.govwikipedia.org

Metabolic Transformations and Degradation Pathways of Isoquinoline Alkaloids (e.g., Decarboxylation)

Once formed, endogenous isoquinoline alkaloids like salsolinol undergo further metabolic transformations. Decarboxylation is a fundamental step in the biosynthesis of the parent amine, dopamine, from its amino acid precursor, L-DOPA, a reaction catalyzed by aromatic L-amino acid decarboxylase (AADC). nih.gov

Following its synthesis, (R)-salsolinol can be further metabolized in the brain. nih.gov A key transformation is N-methylation, where a methyl group is added to the nitrogen atom of the isoquinoline ring, converting (R)-salsolinol into N-methyl-(R)-salsolinol (NM(R)Sal). nih.govnih.gov This N-methylated derivative can then be oxidized to form the 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+). nih.govnih.gov These metabolic steps are significant as they alter the chemical properties and biological activity of the parent compound. The general metabolism of isoquinoline alkaloids can be extensive, involving reactions such as hydroxylation, methylation, and the formation of glycosides, leading to a wide diversity of structures. nih.govrsc.org The degradation of these compounds can lead to various metabolites before they are ultimately excreted.

Analytical Methodologies for Research Scale Quantification and Detection of 1 Methyl 6,7 Isoquinolinediol

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples (e.g., HPLC, GC)

Chromatography is the cornerstone for the separation and purity assessment of 1-Methyl-6,7-isoquinolinediol from complex matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, each with specific advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of catechol isoquinolines due to its versatility and suitability for non-volatile, polar compounds. Reversed-phase chromatography is a common approach, separating compounds based on their hydrophobicity. For the separation of enantiomers (R- and S-isomers) of related compounds like salsolinol (B1200041), specialized chiral columns, such as those based on cyclodextrin (B1172386), are utilized. nih.govacs.org Ultra-high performance liquid chromatography (UHPLC), a variant of HPLC, offers faster analysis times and improved resolution. frontiersin.org

| Parameter | Example Condition for Salsolinol Analysis | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.govacs.org |

| Column | Beta-cyclodextrin-OH bonded phase | nih.gov |

| Application | Separation of R- and S-salsolinol enantiomers | nih.gov |

| Sample Prep | Plasma purification on amine and phenylboronic acid cartridges | nih.gov |

| Detection | Electrochemical Detection (ECD) | nih.gov |

Gas Chromatography (GC)

Gas chromatography is another powerful technique, particularly when coupled with mass spectrometry. Due to the low volatility and high polarity of the diol functional group, derivatization is a critical prerequisite for the GC analysis of catechol isoquinolines. nih.gov A common method involves converting the hydroxyl groups into less polar and more volatile esters, such as trifluoroacetyl derivatives. nih.gov This one-step derivatization allows for the simultaneous analysis of the target compound alongside related catecholamines and their metabolites. nih.gov High-resolution separations are typically achieved using short glass capillary columns. nih.gov

| Parameter | Example Condition for Salsolinol Analysis | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govnih.gov |

| Derivatization | Required; e.g., Trifluoroacetyl (TFA) derivative | nih.gov |

| Column | Glass capillary column | nih.gov |

| Detection | Mass Spectrometry (MS), often in Single Ion Monitoring (SIM) mode | nih.gov |

| Internal Standard | Deuterated analogs (e.g., (2H4)salsolinol) for quantification | nih.gov |

Electrochemical Detection Methods for Enhanced Sensitivity

The 6,7-diol arrangement in the isoquinoline (B145761) structure forms a catechol group, which is electrochemically active and can be readily oxidized. This property is exploited by electrochemical detection (ECD), a method renowned for its exceptional sensitivity and selectivity for catecholic and phenolic compounds. nih.govacs.org

When coupled with HPLC (HPLC-ECD), this technique allows for the quantification of catechol isoquinolines at very low concentrations, often in the picogram range. nih.gov A significant advantage of HPLC-ECD is that it can directly measure the analytes in the column eluate without the need for derivatization. nih.gov This approach is sensitive enough to detect naturally occurring levels of salsolinol in human plasma, with detection limits as low as 0.02 ng/ml. nih.gov The method is considered reliable and well-suited for routine analysis in research settings. nih.govresearchgate.netbit.edu.cn Micellar electrokinetic chromatography, another separation technique, has also been successfully coupled with amperometric electrochemical detection for quantifying salsolinol and related biogenic amines. nih.gov

| Feature | Description | Source |

| Principle | Oxidation of the electroactive 6,7-diol (catechol) group | acs.org |

| Technique Coupling | Commonly used as a detector for HPLC (HPLC-ECD) | nih.govfrontiersin.orgresearchgate.net |

| Sensitivity | High; allows for detection at pg levels (e.g., 0.25-7.0 pg) | nih.gov |

| Selectivity | Highly selective for catecholic and phenolic compounds | nih.gov |

| Derivatization | Generally not required, simplifying sample processing | nih.gov |

Coupled Techniques for Advanced Characterization and Metabolite Identification (e.g., LC-MS)

For unambiguous identification, structural elucidation, and sensitive quantification, chromatography is often coupled with mass spectrometry (MS). These "hyphenated" techniques provide a powerful tool for analyzing complex biological and chemical samples.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its more advanced form, tandem mass spectrometry (LC-MS/MS), are premier techniques for the analysis of 1-Methyl-6,7-isoquinolinediol and its derivatives. nih.gov This method combines the superior separation capabilities of liquid chromatography with the definitive identification power of mass spectrometry. LC-MS is not only used for quantifying the parent compound but is also invaluable for identifying its metabolites. nih.gov The technique was instrumental in confirming the identity of salsolinol produced by gut bacteria after initial isolation by HPLC. frontiersin.org Hydrophilic interaction liquid chromatography (HILIC) can be used as an orthogonal separation mode to reversed-phase LC to provide further confirmation of a compound's identity. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used method for the quantification of isoquinoline alkaloids. nih.gov Following derivatization, GC-MS allows for the simultaneous measurement of multiple analytes. nih.gov For precise quantification, the use of deuterated internal standards is common practice. nih.gov The mass spectrometer is often operated in the single ion monitoring (SIM) mode, where it only detects specific mass fragments characteristic of the target molecule, thereby increasing sensitivity and reducing background noise. nih.gov This methodology has been successfully applied to quantify salsolinol and related compounds in a variety of sample types, including biological fluids and food sources. nih.gov

Emerging Research Directions and Potential Applications in Chemical Biology

Development as Chemical Biology Probes and Tools for Mechanistic Investigations

6,7-Isoquinolinediol, 1-methyl- (as Salsolinol) serves as a valuable chemical probe, particularly in neuroscience, due to its endogenous nature and its direct link to dopamine (B1211576) metabolism. researchgate.netfrontiersin.org It is formed in the brain through the condensation of dopamine and acetaldehyde (B116499) or pyruvate, a reaction that links it to alcohol consumption and metabolic processes. nih.govresearchgate.net This endogenous origin makes it an ideal tool for investigating the mechanisms underlying certain neurological conditions and cellular pathways.

Researchers use Salsolinol (B1200041) to probe the function and dysfunction of the dopaminergic system. frontiersin.org It has been implicated in the pathophysiology of Parkinson's disease due to its structural similarity to dopamine and its potential neurotoxic effects. researchgate.netacs.org Studies have shown that Salsolinol can inhibit key enzymes involved in dopamine metabolism and cellular energy production. researchgate.net For instance, it has been reported to inhibit mitochondrial complex II activity, leading to a depletion of cellular ATP and increased oxidative stress. nih.govnih.gov This inhibitory action allows scientists to use Salsolinol to mimic specific aspects of mitochondrial dysfunction observed in neurodegenerative diseases and to study the downstream cellular consequences.

Furthermore, Salsolinol exhibits a dual, concentration-dependent effect on neurons, acting as a neuroprotectant at low concentrations and a neurotoxin at higher concentrations. nih.gov This biphasic nature makes it a unique tool for mechanistic investigations into cell survival and cell death pathways. At low doses (e.g., 50-100 µM), it can protect neurons against glutamate-induced toxicity, whereas at high doses (e.g., 500 µM), it exacerbates cell damage. nih.gov This allows researchers to dissect the molecular switches that govern neuronal fate in response to chemical insults. Its interactions with dopamine receptors and its ability to modulate neurotransmitter release further establish its role as a sophisticated probe for exploring the intricacies of synaptic transmission and neural signaling. frontiersin.orgacs.org

| Research Area | Mechanistic Insight from Salsolinol Probe | Key Findings |

| Neurodegeneration | Models mitochondrial dysfunction and oxidative stress. | Inhibits mitochondrial complex II; can induce apoptosis and increase reactive oxygen species at high concentrations. nih.govnih.gov |

| Neuroprotection | Investigates cell survival pathways. | Exhibits neuroprotective effects against glutamate (B1630785) and H₂O₂ induced toxicity at low concentrations. nih.govnih.gov |

| Dopaminergic System | Modulates dopamine neuron activity and reward pathways. | Increases the firing rate of dopamine neurons in the ventral tegmental area (VTA); involved in reinforcement behavior. frontiersin.org |

| Enzyme Inhibition | Probes the function of metabolic enzymes. | Inhibits monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), enzymes crucial for dopamine breakdown. nih.govresearchgate.net |

Application in Material Science or Sensor Development based on Isoquinoline (B145761) Scaffolds

While direct applications of 6,7-Isoquinolinediol, 1-methyl- in material science are not extensively documented, its core structure, featuring both an isoquinoline framework and a catechol moiety, suggests significant potential. The broader class of isoquinoline derivatives is recognized for its utility in developing materials with interesting optical and electronic properties. numberanalytics.com Specifically, isoquinoline-based compounds have been explored as fluorophores for various imaging and sensing applications. researchgate.netrsc.org

The most promising feature of 6,7-Isoquinolinediol, 1-methyl- for material science is its catechol group. Catechols are well-known for their strong adhesive properties and their ability to coordinate with a wide range of metal ions and metal oxide surfaces. berkeley.edunih.gov This functionality, famously exploited by mussels for underwater adhesion, allows for the straightforward surface modification of diverse materials, from metals to polymers. berkeley.edu In principle, 6,7-Isoquinolinediol, 1-methyl- could be used to create functional coatings. Such coatings could serve as primers to attach other molecules or could themselves confer specific properties, such as biocompatibility or antimicrobial activity. nih.gov

The catechol group's ability to bind metal ions is also highly relevant for sensor development. nih.gov Materials functionalized with catechol moieties can be designed to detect heavy metals in aqueous solutions. berkeley.edu Furthermore, the redox activity of the catechol unit, coupled with the fluorescent potential of the isoquinoline core, could be harnessed to create "turn-on" or "turn-off" fluorescent sensors for specific analytes, including metal ions or biologically relevant small molecules. nih.gov Although research has focused more on polydopamine or other catechol-containing polymers, the monomeric 6,7-Isoquinolinediol, 1-methyl- represents a foundational unit for designing such advanced materials. berkeley.edunih.gov

Role as Precursors in Complex Organic Synthesis

The isoquinoline skeleton is a privileged scaffold in medicinal chemistry and natural product synthesis. numberanalytics.comnih.gov 6,7-Isoquinolinediol, 1-methyl-, as a readily accessible tetrahydroisoquinoline, serves as a valuable precursor for the synthesis of more complex and biologically active molecules. wikipedia.org Its synthesis is often achieved via the Pictet-Spengler reaction, a classic method that condenses a β-arylethylamine (in this case, dopamine) with an aldehyde or ketone (acetaldehyde). wikipedia.org

Once formed, the Salsolinol structure provides a chiral scaffold that can be elaborated upon. The diol, amine, and methyl-substituted stereocenter are all functional handles that can be selectively modified. wikipedia.org This makes it an attractive starting material for the semi-synthesis of other alkaloids or the creation of novel therapeutic agents. For example, the nitrogen atom can be alkylated or acylated, and the catechol hydroxyl groups can be protected, methylated, or used as points of attachment for other molecular fragments. These modifications can be used to improve the potency, selectivity, or pharmacokinetic properties of the parent molecule. The derivatization of natural isoquinoline alkaloids is a common strategy to develop new drugs, avoiding the complexities of total synthesis while building upon a proven bioactive framework.

| Synthetic Utility | Description |

| Starting Material | Serves as a foundational building block for more complex isoquinoline alkaloids. wikipedia.org |

| Chiral Scaffold | Provides a chiral core for the stereoselective synthesis of new compounds. |

| Functional Handles | The amine, diol, and C1-position offer multiple sites for chemical modification and derivatization. |

| Reaction Pathway | Commonly synthesized via the Pictet-Spengler reaction, a robust method for creating the tetrahydroisoquinoline core. wikipedia.org |

Exploration in Agrochemical or Industrial Catalysis Research

The exploration of 6,7-Isoquinolinediol, 1-methyl- in agrochemical or industrial catalysis research is still a nascent field. However, the general class of isoquinoline alkaloids has shown potential in these areas. numberanalytics.com Many plant-derived alkaloids possess antimicrobial, antifungal, or insecticidal properties, making them a source of inspiration for the development of new agrochemicals. nih.govmdpi.com The isoquinoline alkaloid berberine, for instance, has demonstrated antimicrobial activity. numberanalytics.com Given that secondary metabolites from plants are a rich source for developing new pest management solutions, the biological activity of Salsolinol and its derivatives could warrant investigation for agrochemical applications. mdpi.com

In the realm of industrial catalysis, the potential of 6,7-Isoquinolinediol, 1-methyl- lies in its structure as a potential ligand for metal catalysts. The nitrogen and oxygen atoms of the molecule are capable of coordinating with metal centers. The development of catalysts for asymmetric synthesis is a major area of chemical research, and chiral ligands are essential for this purpose. As a chiral molecule, Salsolinol could theoretically be developed into a ligand for stereoselective transformations. While there is no specific research detailing the use of this compound as a catalyst or ligand, the broader field of isoquinoline chemistry includes their use as chiral ligands in asymmetric synthesis. numberanalytics.com

Conclusion and Future Perspectives in 1 Methyl 6,7 Isoquinolinediol Research

Summary of Key Academic Contributions and Mechanistic Insights

The scientific inquiry into 1-Methyl-6,7-isoquinolinediol is intrinsically linked to the study of its tetrahydro- derivative, salsolinol (B1200041) (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline). wikipedia.org Salsolinol, an endogenous compound found in the human brain, is formed through the condensation of dopamine (B1211576) and acetaldehyde (B116499). wikipedia.orgresearchgate.net Its structural similarity to known neurotoxins has spurred significant research into its physiological and pathological roles, particularly in the context of Parkinson's disease. researchgate.netnih.gov

A pivotal academic contribution has been the elucidation of the enzymatic synthesis of (R)-salsolinol by a specific salsolinol synthase, highlighting a stereoselective endogenous pathway. nih.govresearchgate.net This discovery was crucial in understanding the potential for the accumulation of specific enantiomers in the brain.

Mechanistically, the neurotoxic effects of salsolinol are not attributed to the compound itself but rather to its oxidation products. nih.gov Research has demonstrated that the oxidation of N-methyl-(R)-salsolinol leads to the formation of a cytotoxic 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion. nih.gov This process is accompanied by the generation of reactive oxygen species (ROS), such as hydroxyl radicals, leading to oxidative stress, DNA damage, and ultimately, apoptotic cell death in dopaminergic neurons. nih.govmonash.edu This oxidative transformation is a critical mechanistic insight, directly implicating the fully aromatic 1-Methyl-6,7-isoquinolinediol core in the observed neurotoxicity.

Conversely, some studies have suggested a potential neuroprotective role for salsolinol at low concentrations, where it may act as a scavenger of hydroxyl radicals. nih.govmonash.edu This dual "Jekyll and Hyde" nature adds a layer of complexity to its biological profile, suggesting that its effects are highly concentration-dependent. monash.edu

Remaining Challenges and Open Questions in Synthetic Chemistry of the Isoquinolinediol Core

The synthesis of the isoquinolinediol core, particularly with specific substitution patterns like that of 1-Methyl-6,7-isoquinolinediol, presents several challenges for synthetic chemists. While traditional methods for constructing the isoquinoline (B145761) skeleton, such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions, are well-established, they often require harsh conditions and may not be suitable for sensitive dihydroxy-substituted compounds which are prone to oxidation. mdpi.com

A significant hurdle is the selective functionalization and protection of the hydroxyl groups. The catechol moiety is susceptible to oxidation, which can lead to undesired side products and lower yields. Developing robust and orthogonal protecting group strategies that can withstand various reaction conditions and be selectively removed is an ongoing area of research.

Furthermore, achieving regioselective synthesis to introduce substituents at specific positions of the isoquinolinediol core remains a challenge. For instance, the controlled synthesis of 1-methylated derivatives without affecting other positions requires precise synthetic strategies. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and C-H activation, offer promising avenues to address these challenges, but their application to the isoquinolinediol scaffold is still an area of active exploration.

Open questions in this field include the development of more efficient and environmentally benign synthetic routes, the exploration of novel catalysts for regioselective functionalization, and the synthesis of a wider range of derivatives to probe structure-activity relationships.

Directions for Advanced Mechanistic Biological Research and Target Validation

Future biological research on 1-Methyl-6,7-isoquinolinediol and its precursors should focus on several key areas to unravel its complex biological roles and validate potential therapeutic targets.

A primary direction is the in-depth investigation of the enzymatic machinery responsible for the oxidation of salsolinol to its isoquinolinium ion. Identifying and characterizing the specific oxidases or peroxidases involved would provide crucial targets for therapeutic intervention aimed at preventing the formation of this neurotoxic species.

Further studies are needed to precisely delineate the downstream signaling pathways activated by the 1-Methyl-6,7-isoquinolinediol core. This includes a detailed analysis of its interaction with cellular components, its impact on mitochondrial function beyond the generation of ROS, and its influence on inflammatory pathways in glial cells. monash.edu Understanding these intricate molecular interactions will be vital for a complete picture of its neurotoxic or potentially neuroprotective effects.

Target validation studies should aim to confirm the direct molecular targets of the 1-Methyl-6,7-isoquinolinium ion. Techniques such as chemical proteomics and activity-based protein profiling could be employed to identify the specific proteins that are modified or whose function is altered by this reactive species.

Finally, the development of more sophisticated in vivo models that accurately recapitulate the chronic and progressive nature of neurodegenerative diseases is essential. These models will be invaluable for assessing the long-term consequences of exposure to salsolinol and its oxidized metabolites and for evaluating the efficacy of potential therapeutic agents.

Opportunities in Computational Design and Analytical Advancement for Isoquinoline Compounds

Computational and analytical chemistry offer powerful tools to accelerate research into isoquinoline compounds like 1-Methyl-6,7-isoquinolinediol.

Computational Design:

Molecular modeling and computational chemistry can play a significant role in the rational design of novel isoquinoline-based compounds with desired biological activities. Structure-based drug design, utilizing the crystal structures of target enzymes, can guide the synthesis of potent and selective inhibitors. For example, computational docking studies can predict the binding modes of different isoquinoline derivatives to the active sites of enzymes involved in their metabolism or toxicity.

Quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structures of isoquinoline compounds with their biological activities. These models can then be used to virtually screen large libraries of compounds and prioritize candidates for synthesis and experimental testing.

Analytical Advancement:

Advanced analytical techniques are crucial for the sensitive and specific detection and quantification of 1-Methyl-6,7-isoquinolinediol and its related metabolites in complex biological matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or electrochemical detection is a powerful tool for this purpose. nih.govmdpi.com

The development of novel analytical methods with improved sensitivity and selectivity will be essential for studying the in vivo pharmacokinetics and metabolism of these compounds. This includes the use of ultra-high-performance liquid chromatography (UHPLC) for faster separations and higher resolution, as well as advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS) for structural elucidation of metabolites. mdpi.commdpi.com

Furthermore, imaging techniques such as mass spectrometry imaging (MSI) could provide valuable insights into the spatial distribution of these compounds within tissues, helping to correlate their localization with specific pathological changes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 6,7-Isoquinolinediol, 1-methyl- derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step processes, including cyclization of tetrahydroisoquinoline precursors and regioselective hydroxylation. For example, 1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride is synthesized via Pictet-Spengler reactions followed by demethylation . Optimization includes adjusting solvent polarity (e.g., ethanol vs. dichloromethane) and catalyst choice (e.g., Lewis acids like FeCl₃) to enhance yields (typically 50–70%) while minimizing side products.

Q. How should researchers characterize the purity and structural integrity of 6,7-Isoquinolinediol derivatives?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) to confirm purity (>99% as per analytical standards) . Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve hydroxyl and methyl group positions, complemented by mass spectrometry (MS) for molecular weight confirmation .

Q. What are the critical safety protocols for handling 6,7-Isoquinolinediol derivatives in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers at –20°C for long-term stability .

- PPE : Wear nitrile gloves, tightly sealed goggles, and lab coats to avoid skin/eye contact. Use respiratory filters in poorly ventilated areas .

- Spill Management : Neutralize spills with inert adsorbents (e.g., silica gel) and dispose of waste per local regulations .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of 6,7-Isoquinolinediol derivatives across experimental models?

- Methodological Answer : Discrepancies (e.g., neuroprotective vs. pro-oxidant effects) may arise from differences in assay conditions. Standardize in vitro models (e.g., SH-SY5Y neuronal cells) with controlled oxygen levels and validate findings using orthogonal assays (e.g., ROS detection vs. caspase-3 activity). Cross-reference with structurally similar compounds, such as 1,5-isoquinolinediol, which exhibits PARP-1 inhibition in diabetic rat brains .

Q. What experimental strategies are effective for probing the neuropharmacological mechanisms of 6,7-Isoquinolinediol derivatives?

- Methodological Answer :

- Receptor Binding Assays : Screen for β2-adrenergic receptor (β2-AR) agonism using radioligand displacement (e.g., ³H-CGP 12177) .

- Neurotoxicity Models : Compare MPTP-induced parkinsonism models (as in MPTP/MPPP studies ) to assess dopamine neuron protection.

- Oxidative Stress Profiling : Quantify glutathione (GSH) levels and SOD activity in treated vs. untreated neuronal cultures .

Q. How do structural modifications (e.g., methoxy vs. hydroxyl groups) influence the biological activity of 6,7-Isoquinolinediol derivatives?

- Methodological Answer :

- Comparative Analysis : Replace hydroxyl groups with methoxy moieties to evaluate solubility and receptor affinity changes. For example, 6,7-dimethoxyisoquinoline derivatives show reduced antioxidant capacity but enhanced blood-brain barrier penetration .

- Data Table :

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in neuroprotective studies?

- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response in Prism) to calculate EC₅₀/IC₅₀ values. For in vivo data (e.g., rodent models), apply ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring n ≥ 6 for statistical power .

Q. How can researchers mitigate batch-to-batch variability in synthetic 6,7-Isoquinolinediol derivatives?

- Methodological Answer : Implement quality control (QC) protocols:

Retrosynthesis Analysis